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Compound of Interest

Compound Name: 2'-Amino-2'-deoxycytidine

CAS No.: 26889-42-9

Cat. No.: B150657

Get Quote

Executive Summary
The precise introduction of functional groups into DNA sequences is a cornerstone of modern

chemical biology, enabling applications ranging from FRET studies to DNA-drug conjugates.

While 5'- or 3'-terminal modifications are routine, internal modifications often disrupt the double

helix or require complex synthesis.

2'-Amino-2'-deoxycytidine (2'-NH2-dC) offers a superior solution for internal labeling. By

replacing the 2'-hydroxyl of the ribose with a primary amino group, this modifier provides a

reactive handle within the minor groove of the DNA helix. This placement minimizes steric

interference with base pairing while offering high reactivity toward activated esters (e.g., NHS

esters) and isothiocyanates.

This guide details the complete workflow for synthesizing, deprotecting, and conjugating DNA

containing 2'-NH2-dC, emphasizing the critical parameters required to maintain high coupling

efficiency and structural integrity.
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The Chemical Advantage
Standard amino-modifiers (e.g., Amino-Modifier C6 dT) project the amine far from the helix via

a long linker. In contrast, 2'-NH2-dC places the amine directly on the sugar-phosphate

backbone.

pKa Characteristics: The 2'-amino group has a pKa of approximately 6.[1]2. This is

significantly lower than aliphatic amines (pKa ~10.5). This unique property allows for highly

specific conjugation at near-neutral pH (7.5–8.5), where the 2'-amine is unprotonated and

nucleophilic, while other exocyclic amines on bases (A, C, G) remain less reactive.

Structural Impact: The 2'-amino substitution favors the C3'-endo sugar pucker, mimicking an

RNA-like (A-form) conformation. While this can slightly destabilize DNA:DNA duplexes, it

enhances stability in DNA:RNA hybrids, making it a powerful tool for antisense and steric-

blocking applications.

Reaction Mechanism
The primary workflow involves a nucleophilic attack by the 2'-amine nitrogen on the carbonyl

carbon of an N-hydroxysuccinimide (NHS) ester.
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Figure 1: Mechanism of NHS-ester conjugation to 2'-amino-modified DNA. The reaction creates

a stable amide bond.
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Experimental Workflow Overview
The production of a high-purity conjugate follows a strict linear path. Deviations in the

deprotection step are the most common source of failure.
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Figure 2: End-to-end workflow for 2'-amino-dC modification. Note the requirement for

intermediate purification.

Detailed Protocols
Protocol A: Automated Synthesis & Deprotection
Reagent: 2'-Amino-dC-CE Phosphoramidite (usually protected with Trifluoroacetyl, TFA).

Coupling:

Dilute the phosphoramidite to 0.1 M in anhydrous acetonitrile.

Extension Time: Increase coupling time to 3–6 minutes (standard is 1-2 min). The bulky 2'-

protection group slows kinetics.

Activator: 1H-Tetrazole or ETT (5-Ethylthio-1H-tetrazole) are standard.

Oxidation/Capping: Standard cycles.
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DMT Status: Synthesize DMT-ON if you plan cartridge purification; otherwise, DMT-OFF is

acceptable for HPLC.

Deprotection (Crucial):

The TFA protecting group on the 2'-amine is base-labile.

Incubate the CPG column (or cleaved solution) in Concentrated Ammonium Hydroxide

(28-30%).

Conditions: 55°C for 15–17 hours OR Room Temperature for 24–36 hours.

Note: This step simultaneously cleaves the oligo from the support, removes base

protection (Bz/iBu), and removes the TFA group to generate the free 2'-amine.

Protocol B: Post-Synthetic Conjugation (Solution Phase)
Prerequisite: The oligo must be free of ammonium ions (NH4+) and primary amines (Tris), as

these will compete for the NHS ester.

Materials:

Purified 2'-NH2-dC Oligonucleotide (dissolved in water).

Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), pH 8.3–8.5.[2][3]

Label: NHS-Ester (Fluorophore, Biotin, etc.) dissolved in anhydrous DMSO or DMF.[4]

Step-by-Step:

Buffer Exchange:

If the oligo was dried from NH4OH, resuspend in water and ethanol precipitate (using

NaOAc) or use a desalting column (e.g., Sephadex G-25) to exchange into water.

Validation: Ensure no ammonium smell or residual Tris.

Reaction Setup:
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Dissolve the oligonucleotide in 0.1 M Sodium Bicarbonate (pH 8.5) to a concentration of

0.2 – 0.5 mM (approx. 10–20 OD/mL). High concentration drives the reaction.

Dissolve the NHS-ester label in anhydrous DMSO/DMF at 10 mg/mL.

Add 10–15 molar equivalents of the NHS-ester to the oligonucleotide solution.

Example: For 100 nmol oligo, add 1000–1500 nmol of Label.

Add DMSO/DMF to the final mix if necessary to solubilize the label, but keep organic

solvent <40% of total volume to avoid DNA precipitation.

Incubation:

Incubate at Room Temperature for 2–4 hours or 4°C overnight.

Protect from light if using fluorophores.

Agitation: Gentle vortexing or rotation is recommended.

Quenching:

Add 0.1 volume of 1.5 M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted NHS

ester. Incubate 15 mins.

Purification (Removal of Free Label):

Step 1 (Precipitation): Add 0.1 volume 3M NaOAc (pH 5.2) and 3 volumes cold Ethanol.

Freeze (-20°C, 30 min), centrifuge (12,000g, 30 min), and wash pellet with 70% Ethanol.

This removes the bulk of the free dye.

Step 2 (HPLC - Mandatory for high purity): Resuspend pellet. Run RP-HPLC (C18

column).[4][5] The hydrophobic label will shift the retention time of the conjugated oligo

significantly later than the unlabeled oligo.

Data Summary & Troubleshooting
Reagent Compatibility Table
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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